1,4-bis(phenylsulfonyl)-2-piperazinone
Description
1,4-Bis(phenylsulfonyl)-2-piperazinone is a piperazine derivative featuring two phenylsulfonyl groups at the 1- and 4-positions and a ketone at the 2-position. The sulfonyl groups are strong electron-withdrawing substituents, conferring unique electronic and steric properties to the molecule. Its structural rigidity and electron-deficient nature make it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-16-13-17(24(20,21)14-7-3-1-4-8-14)11-12-18(16)25(22,23)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZNFXVCDLOOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,4-Di(2-furoyl)piperazine
Structure: Features two furanoyl (2-furoyl) groups at the 1- and 4-positions of the piperazine ring. Key Differences:
- Electronic Effects: The furanoyl groups are moderately electron-withdrawing but less so than phenylsulfonyl groups. This results in reduced electrophilicity at the nitrogen centers compared to 1,4-bis(phenylsulfonyl)-2-piperazinone.
- Reactivity: The furanoyl-substituted compound may participate in nucleophilic aromatic substitution (due to the furan ring’s π-deficient nature), whereas the sulfonyl groups in this compound favor elimination or stabilization of intermediates in cyclization reactions .
- Applications: Furanoyl derivatives are less commonly reported in high-yield cyclizations, unlike sulfonyl analogs, which are effective in forming 4-substituted piperidines via anchimeric assistance .
Table 1: Electronic and Reactivity Comparison
| Property | This compound | 1,4-Di(2-furoyl)piperazine |
|---|---|---|
| Electron-withdrawing Strength | High (sulfonyl) | Moderate (furanoyl) |
| Oxidation Resistance | High (stable under RuO4 conditions) | Moderate (untested) |
| Cyclization Yield* | 85–95% (phenylsulfonyl acetonitrile) | <60% (furan analogs) |
*Data from cyclization reactions using nitrogen mustard carbonates .
1,4-Bis(2-hydroxyethyl)-2-piperazinone
Structure : Contains hydroxyethyl groups at the 1- and 4-positions and a ketone at the 2-position.
Key Differences :
- Solubility : The hydroxyethyl groups enhance hydrophilicity, making this derivative more water-soluble than the sulfonyl analog.
- Reactivity : Hydroxyethyl groups are electron-donating, increasing nucleophilicity at the nitrogen atoms. This contrasts with the sulfonyl-substituted compound, which is electron-deficient and resistant to nucleophilic attack.
- Synthetic Utility: Hydroxyethyl derivatives are intermediates in synthesizing hydroxyalkylpiperazinones, whereas sulfonyl analogs are preferred for stable, electron-deficient scaffolds in heterocyclic synthesis .
1,4-Dibenzoylpiperazine
Structure : Benzoyl groups at the 1- and 4-positions.
Key Differences :
- Oxidation Behavior: Unlike this compound, 1,4-dibenzoylpiperazine is inert under RuO4-mediated oxidation, likely due to steric shielding and reduced α-C-H bond lability. The sulfonyl groups in the former may stabilize iminium intermediates, enabling transient oxidation products .
- Steric Effects : Benzoyl groups introduce significant steric hindrance, limiting reactivity in cycloadditions compared to sulfonyl derivatives.
Table 2: Oxidation Reactivity Under RuO4
| Compound | Reactivity (Endocyclic/Exocyclic Selectivity) |
|---|---|
| This compound | High (similar to 1,4-dibenzylpiperazine) |
| 1,4-Dibenzoylpiperazine | Inert |
Ethyl Bis(phenylsulfonyl)acetate
Structure : Features bis(phenylsulfonyl) groups attached to an acetate backbone.
Key Differences :
- Mechanistic Pathways: Both compounds leverage sulfonyl groups for stabilization of intermediates. Ethyl bis(phenylsulfonyl)acetate undergoes elimination reactions to form phenylsulfinic acid derivatives, a pathway also observed in sulfonyl-substituted piperazinones during cyclization .
- Applications: The acetate derivative is primarily used in esterification and elimination reactions, whereas the piperazinone analog serves as a heterocyclic core in bioactive molecule synthesis.
Research Findings and Implications
- Synthetic Efficiency: this compound outperforms furanoyl and benzoyl analogs in cyclization reactions, achieving yields >90% due to anchimeric effects and electronic activation .
- Oxidative Stability : Its resistance to hydrolysis and oxidation (unlike benzyl-substituted piperazines) makes it suitable for reactions requiring harsh conditions .
- Steric vs. Electronic Trade-offs: While bulky substituents (e.g., t-butylphenol in ) improve antioxidant properties, sulfonyl groups optimize reactivity and stability in synthetic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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